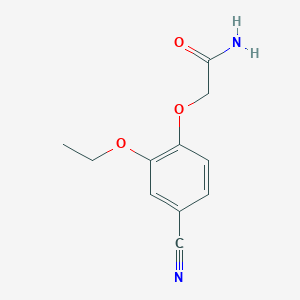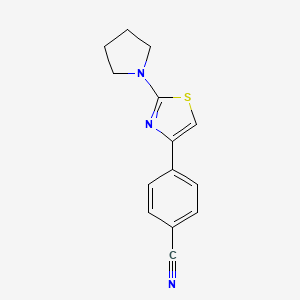
2-(4-Cyano-2-ethoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Cyano-2-ethoxyphenoxy)acetamide is an organic compound with the molecular formula C11H12N2O3 It is a derivative of cyanoacetamide and is characterized by the presence of a cyano group, an ethoxy group, and a phenoxyacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Cyano-2-ethoxyphenoxy)acetamide typically involves the reaction of 4-cyano-2-ethoxyphenol with chloroacetamide in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the chloroacetamide, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the cyano and ethoxy groups.
Condensation Reactions: The active hydrogen on the acetamide moiety can participate in condensation reactions to form various heterocyclic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used as bases to facilitate the reaction.
Condensation Reactions: Reagents like aldehydes or ketones can be used in the presence of acidic or basic catalysts.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed:
Heterocyclic Compounds: The condensation reactions can lead to the formation of various heterocyclic structures, which are of significant interest in medicinal chemistry.
Oxidized or Reduced Derivatives: Depending on the reaction conditions, different oxidized or reduced forms of the compound can be obtained.
Aplicaciones Científicas De Investigación
2-(4-Cyano-2-ethoxyphenoxy)acetamide has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various biologically active compounds, including potential pharmaceuticals.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Biological Studies: It is used in biochemical assays and studies to understand its interaction with biological molecules.
Industrial Applications: The compound can be utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(4-Cyano-2-ethoxyphenoxy)acetamide involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The cyano and ethoxy groups play a crucial role in its binding affinity and specificity towards these targets. The compound can inhibit or activate certain enzymes, receptors, or other proteins, resulting in its observed biological effects.
Comparación Con Compuestos Similares
2-(4-Cyano-2-methoxyphenoxy)acetamide: Similar structure with a methoxy group instead of an ethoxy group.
2-(4-Cyano-2-ethoxyphenoxy)propionamide: Similar structure with a propionamide moiety instead of an acetamide moiety.
2-(4-Cyano-2-ethoxyphenoxy)benzoic acid: Similar structure with a benzoic acid moiety instead of an acetamide moiety.
Uniqueness: 2-(4-Cyano-2-ethoxyphenoxy)acetamide is unique due to the presence of both the cyano and ethoxy groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H12N2O3 |
|---|---|
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
2-(4-cyano-2-ethoxyphenoxy)acetamide |
InChI |
InChI=1S/C11H12N2O3/c1-2-15-10-5-8(6-12)3-4-9(10)16-7-11(13)14/h3-5H,2,7H2,1H3,(H2,13,14) |
Clave InChI |
RLFIUWHEBASPML-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=C1)C#N)OCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5,12-Bis(4-methoxyphenyl)-5,12-dihydroquinoxalino[2,3-b]quinoxaline](/img/structure/B14911133.png)
![6-acetyl-2-amino-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;dihydrochloride](/img/structure/B14911137.png)

![2-((4-Bromo-1h-pyrazol-1-yl)methyl)thieno[3,2-d]pyrimidin-4(3h)-one](/img/structure/B14911143.png)



![Benzyl 3-oxohexahydro-1H-pyrrolo[1,2-a]imidazole-1-carboxylate](/img/structure/B14911167.png)
